Sulfathiazole
Overview
Description
Sulfathiazole is an organosulfur compound that belongs to the class of sulfonamides. It was once widely used as an oral and topical antimicrobial agent. due to the discovery of less toxic alternatives, its use has significantly declined. This compound is still occasionally used in veterinary medicine and in combination with other sulfonamides .
Mechanism of Action
Target of Action
Sulfathiazole primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, a vital nutrient for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the normal substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby hindering bacterial growth .
Biochemical Pathways
The inhibition of DHPS by this compound affects the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the inhibition of folate synthesis by this compound leads to a deficiency of these crucial biomolecules, disrupting bacterial growth and survival .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, this compound deprives bacteria of essential nutrients, leading to their inability to grow and reproduce effectively .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the aquatic environment, this compound and other sulfa drugs undergo photodegradation, which can affect their stability and antimicrobial activity . Additionally, the presence of bacterial resistance mechanisms can influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Sulfathiazole, a commercial member of antibacterial sulfa drugs, has been revisited with the intention to overcome sulfonamide resistance and identify new drug candidates through molecular modifications . The study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of this compound .
Cellular Effects
The new sulfonamides synthesized from this compound were selectively effective against various Staphylococcus aureus strains . Introducing a bulky lipophilic substituent at the para position of the phenyl ring significantly increased the antibacterial activities of the compounds against Staphylococcus aureus .
Molecular Mechanism
The antibacterial activities of the modified this compound derivatives were evaluated for their membrane potential perturbation and DNA interaction properties . The data showed that these are not supporting mechanisms for the antibacterial activities of the modified this compound derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfathiazole can be synthesized through the reaction of 2-aminothiazole with sulfanilamide. The reaction typically involves the use of acetone as a solvent to achieve higher adsorption, as this compound is poorly soluble in water .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-aminothiazole with sulfanilamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, to enhance the solubility and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Sulfathiazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Sulfathiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various sulfonamide derivatives.
Biology: Studied for its antimicrobial properties and interactions with bacterial enzymes.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in veterinary medicine.
Industry: Utilized in the formulation of antimicrobial agents and veterinary pharmaceuticals
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide with similar antimicrobial properties.
Sulfamerazine: Used in combination with sulfathiazole for enhanced antimicrobial effects.
Sulfamethizole: A sulfonamide antibiotic used to treat urinary tract infections .
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to effectively inhibit DHPS. Its combination with other sulfonamides enhances its antimicrobial efficacy, making it a valuable compound in veterinary medicine .
Properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Record name | SULFATHIAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
144-74-1 (mono-hydrochloride salt) | |
Record name | Sulfathiazole [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8026068 | |
Record name | Sulfathiazole | |
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Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid | |
Record name | SULFATHIAZOLE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C | |
Record name | SULFATHIAZOLE | |
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Mechanism of Action |
Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine. | |
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Color/Form |
Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms | |
CAS No. |
72-14-0 | |
Record name | SULFATHIAZOLE | |
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Record name | Benzenesulfonamide, 4-amino-N-2-thiazolyl- | |
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Melting Point |
396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C | |
Record name | SULFATHIAZOLE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sulfathiazole?
A: this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) [, ]. This enzyme is crucial for the synthesis of folic acid, a vital compound for bacterial DNA synthesis []. By blocking DHPS, this compound disrupts the production of nucleic acids, ultimately inhibiting bacterial growth [, ].
Q2: Does this compound affect human cells?
A: No, this compound selectively targets bacterial DHPS. Humans obtain folic acid from their diet and lack the enzyme to synthesize it, so this compound does not interfere with human cellular processes [, ].
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C10H9N3O2S2, and its molecular weight is 255.32 g/mol [].
Q4: Are there spectroscopic techniques used to characterize this compound?
A: Yes, researchers utilize various techniques for this compound characterization, including X-ray diffraction (XRD) to analyze crystal structures [, , , ] and Raman spectroscopy to identify polymorphs [].
Q5: What is the impact of milling on the stability of this compound polymorphs?
A: Milling can induce solid-state transformations in this compound polymorphs. For instance, milling forms FII-FV can lead to the formation of the metastable form FI, proceeding through an amorphous intermediate stage [].
Q6: How does relative humidity affect the stability of this compound forms?
A: At humidity levels above 70%, metastable forms FI and FV of this compound tend to transform into mixtures of the more stable forms FII and FIV [].
Q7: Does the scientific literature report this compound being used as a catalyst?
A7: The provided research papers primarily focus on this compound's antimicrobial properties. There is no mention of its use as a catalyst in these studies.
Q8: Have virtual screening techniques been employed for discovering new this compound derivatives?
A: Yes, researchers have used virtual screening to identify novel this compound derivatives with potential as anti-MRSA and anti-MDR-TB agents. Molecular docking studies predict binding affinities to target receptors [].
Q9: How do structural modifications impact the activity of this compound?
A: Research indicates that modifications to the this compound structure can significantly affect its properties. For example, the addition of a succinyl group results in Succinyl this compound, which exhibits lower systemic absorption and primarily exerts its antibacterial effects within the gastrointestinal tract [, ].
Q10: What strategies are employed to enhance the solubility of this compound?
A: Researchers have explored the use of techniques like co-precipitation with polymers such as povidone [, , ] and coacervation [] to improve this compound's solubility and dissolution rate.
Q11: Do the research papers provide information on SHE regulations regarding this compound?
A11: The provided research papers predominantly focus on the pharmacological and physicochemical aspects of this compound, with limited information on specific SHE regulations.
Q12: What is the impact of ether anesthesia on this compound distribution to the cerebrospinal fluid?
A: Research indicates that ether anesthesia increases the passage of this compound into the cerebrospinal fluid compared to dial-urethane anesthesia or unanesthetized states, possibly due to changes in cerebral blood flow [].
Q13: Has this compound demonstrated efficacy against infections caused by intracellular protozoa?
A: ** Yes, studies have shown that this compound exhibits inhibitory and, under certain conditions, curative effects against Toxoplasma infection in mice []. This effect is attributed to the drug's ability to inhibit Toxoplasma growth when administered in the diet.
Q14: What are the mechanisms of resistance to this compound in bacteria?
A: Resistance to this compound can arise from mutations in the folP gene encoding DHPS, leading to decreased drug binding and reduced efficacy []. Additionally, gene amplification of the sur gene, which encodes a multidrug resistance transporter, can contribute to resistance by actively effluxing the drug from bacterial cells [, ].
Q15: Does resistance to Sulfapyridine confer cross-resistance to this compound?
A: Yes, research demonstrates that pneumococci resistant to Sulfapyridine exhibit cross-resistance to this compound and Sulfamethylthiazole, highlighting a potential challenge in treating infections with these related sulfonamides [].
Q16: What are some of the reported toxic effects of this compound observed in studies?
A16: Research has documented various toxic effects associated with this compound, including:
- Cutaneous reactions: Dermatitis is a common adverse effect, likely arising from hypersensitivity reactions to the drug [, , , ].
- Hematologic abnormalities: this compound can cause granulocytopenia, a potentially serious condition characterized by a decrease in granulocyte white blood cells [].
- Renal toxicity: The drug's potential for renal damage is evident in studies reporting toxic nephrosis and crystal formation in the kidneys [, ].
- Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are among the reported gastrointestinal side effects [, , ].
Q17: Does the type of diet influence the toxicity of this compound in rats?
A: Studies in rats show that this compound exhibits higher toxicity when incorporated into a purified diet compared to a commercial chow diet. This difference is attributed to variations in food consumption and potentially the presence of protective factors in the chow diet [].
Q18: Does the presence of feces in the diet impact this compound toxicity in rats?
A: Interestingly, adding feces from drug-free animals to the diet of rats treated with this compound has been observed to mitigate the drug's growth-inhibitory effects. This finding suggests a potential role of gut microbiota in modulating this compound's toxicity [].
Q19: Are there specific drug delivery systems designed for this compound?
A: While the provided research papers do not detail specific drug delivery systems for this compound, they highlight the use of ointment formulations for topical application in treating cutaneous infections []. This approach aims to deliver the drug directly to the site of infection.
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